1‑Naphthoxy Scaffold Confers 17‑Fold (β1) and 33‑Fold (β2) Higher β‑Blocking Potency than Propranolol
In a direct head‑to‑head β‑adrenergic antagonism study, the 1‑naphthoxy derivative erythro‑3b was 17 times more potent at β1‑adrenoceptors and 33 times more potent at β2‑adrenoceptors compared with the open‑chain analogue propranolol. The assay measured competitive β‑blocking activity in standard in vitro pharmacological preparations .
| Evidence Dimension | β‑adrenergic blocking potency (relative to propranolol) |
|---|---|
| Target Compound Data | Erythro‑3b (contains 1‑naphthoxy motif): 17× (β1) and 33× (β2) more potent than propranolol |
| Comparator Or Baseline | Propranolol (open‑chain aryloxypropanolamine): potency defined as 1× |
| Quantified Difference | 17‑fold increase (β1); 33‑fold increase (β2) |
| Conditions | In vitro competitive β‑adrenergic antagonism assay; β1 and β2 adrenoceptor subtypes |
Why This Matters
For medicinal chemistry programs targeting β‑adrenoceptors, the 1‑naphthoxy substructure offers a validated potency multiplier that propranolol‑like open‑chain analogues cannot achieve.
